molecular formula C8H13IO B6220646 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol CAS No. 2758005-12-6

3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol

Cat. No.: B6220646
CAS No.: 2758005-12-6
M. Wt: 252.1
InChI Key:
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Description

3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol is a chemical compound with the molecular formula C8H13IO. It is characterized by the presence of an iodinated bicyclo[1.1.1]pentane ring attached to a propanol group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol typically involves the iodination of bicyclo[1.1.1]pentane followed by the introduction of a propanol group. One common method involves the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with a propanol derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and subsequent functionalization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The iodinated ring can be reduced to form non-iodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, amines, or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of non-iodinated bicyclo[1.1.1]pentane derivatives.

    Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol involves its interaction with specific molecular targets. The iodinated bicyclo[1.1.1]pentane ring can engage in various binding interactions, while the propanol group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for studying molecular pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-bromobicyclo[1.1.1]pentan-1-yl}propan-1-ol
  • 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}propan-1-ol
  • 3-{3-fluorobicyclo[1.1.1]pentan-1-yl}propan-1-ol

Uniqueness

3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its brominated, chlorinated, and fluorinated counterparts. The iodine atom’s larger size and higher polarizability can lead to different interactions and reactivity patterns, making this compound particularly valuable in certain applications.

Properties

CAS No.

2758005-12-6

Molecular Formula

C8H13IO

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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